tert-Butylsulfinic acid sodium salt CAS number and properties.
tert-Butylsulfinic acid sodium salt CAS number and properties.
An In-depth Technical Guide to tert-Butylsulfinic Acid Sodium Salt
This technical guide provides a comprehensive overview of tert-Butylsulfinic acid sodium salt, a versatile chemical reagent. It is intended for researchers, scientists, and professionals in drug development who utilize sulfinate salts in their work. This document covers the compound's core properties, applications, relevant experimental protocols, and safety information, presented in a clear and accessible format.
Core Properties and Identification
tert-Butylsulfinic acid sodium salt is a useful chemical compound with a variety of applications in research.[1] Its fundamental properties are summarized below.
CAS Number: 69152-35-8[1][2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉NaO₂S | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI Key | VOHJOJMSAGPWBW-UHFFFAOYSA-M | [3] |
| SMILES String | CC(C)(C)S(O[Na])=O | [3] |
Applications in Research and Drug Development
tert-Butylsulfinic acid sodium salt serves as a valuable reagent in organic synthesis and is particularly noted for its role in modern synthetic methodologies.
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C-H Activation: It is suitable as a catalyst for C-H activation reactions, a powerful strategy for creating complex molecules by directly functionalizing carbon-hydrogen bonds.[3]
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Late-Stage Functionalization: The compound is part of the "Baran Sulfinate" toolbox, a collection of reagents ideal for the late-stage functionalization of nitrogen-containing heterocycles.[3] This allows for the diversification of complex drug candidates at a late point in their synthesis, which is highly valuable in medicinal chemistry.
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Role of Sulfonate Salts in Pharmaceuticals: While this compound is a sulfinate, the broader class of sulfonic acid salts is widely used in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[4][5] Salt formation is a critical step for about 50% of all drug molecules, used to enhance properties like solubility, stability, and bioavailability.[6][7] Sodium is one of the most common counterions for weakly acidic drugs.[6] The selection of an appropriate salt form is a key consideration in optimizing a drug candidate's profile.[7]
Caption: A generalized workflow for salt selection in pharmaceutical development.
Experimental Protocols
Synthesis of 4-tert-butylbenzenesulfonic acid sodium salt [8]
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Reaction Setup: In a round-bottomed flask, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) to 40 grams of tert-butylbenzene over 20 minutes.
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Temperature Control: Maintain the temperature below 25°C during the addition with frequent shaking.
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Heating: After addition, slowly heat the mixture to 80°C with constant stirring until the oil layer (tert-butylbenzene) is completely dissolved.
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Quenching and Neutralization: Pour the reaction mixture into 300 ml of water. Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.
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Filtration: Filter the solution to remove any char particles.
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Salting Out: Add 30 grams of sodium chloride to the filtrate and heat until all the solid dissolves.
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Crystallization and Collection: Cool the solution thoroughly in an ice bath. Collect the resulting crystalline product by filtration.
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Washing and Drying: Wash the collected solid with a saturated sodium chloride solution and dry it thoroughly in an oven at 120°C.
Caption: Experimental workflow for the synthesis of a sulfonate salt.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. The available data for tert-Butylsulfinic acid sodium salt indicates the following GHS hazard information.
Table 2: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H319: Causes serious eye irritation. | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. | [3] |
| Storage Class | 11: Combustible Solids | [3] |
Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[9] Ensure work is conducted in a well-ventilated area.[9]
References
- 1. tert-Butylsulfinic acid sodium salt - High purity | EN [georganics.sk]
- 2. 007chemicals.com [007chemicals.com]
- 3. Sodium tert-butylsulfinate 69152-35-8 [sigmaaldrich.com]
- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]
